Tetracosan-1-amine

Catalog No.
S15399646
CAS No.
M.F
C24H51N
M. Wt
353.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosan-1-amine

Product Name

Tetracosan-1-amine

IUPAC Name

tetracosan-1-amine

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

InChI

InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3

InChI Key

QHKIWQPIFXRUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCN

Tetracosan-1-amine (CAS 14130-08-6) is a highly linear, 24-carbon primary aliphatic amine utilized in advanced materials science and industrial formulations. Characterized by its extended hydrophobic tail, this compound exhibits a significantly higher melting point (~70°C) and stronger intermolecular van der Waals packing than standard C16-C18 amines [1]. In procurement contexts, it is primarily sourced as a premium oiliness agent for high-temperature metalworking fluids, a nucleating agent for phase change materials (PCMs) in battery thermal management, and a robust capping agent for nanoparticle synthesis [2]. Its extended chain length provides exceptional steric stabilization and thermal resistance, making it the material of choice when mainstream shorter-chain amines fail under thermal or mechanical stress.

Defaulting to the more ubiquitous octadecylamine (C18) or oleylamine for cost savings frequently compromises high-temperature processability and application-critical performance [1]. The loss of six methylene units significantly reduces the van der Waals interaction energy between adjacent aliphatic chains, leading to a lower phase transition temperature and premature desorption from nanoparticle surfaces during high-heat catalytic synthesis [2]. In extreme-pressure lubrication and self-assembled monolayers (SAMs), the shorter C18 chain fails to form a sufficiently thick and defect-free boundary layer, resulting in accelerated thermal degradation, increased friction, and reduced corrosion resistance [3]. Consequently, generic substitution is non-viable for applications requiring elevated thermal stability and dense crystalline packing.

Phase Transition Temperature and Latent Heat Capacity in Thermal Management

For battery thermal management systems, the phase transition temperature of the nucleating agent or PCM is critical. Tetracosan-1-amine exhibits a melting point of approximately 70-72°C, compared to 50-52°C for the industry-standard octadecylamine (C18) [1]. This 20°C increase in thermal stability, coupled with a higher latent heat of fusion driven by the extended 24-carbon lattice, prevents premature melting and loss of structural integrity during peak load operations in electrochemical cells [2].

Evidence DimensionPhase transition temperature (Melting point)
Target Compound Data~70-72°C melting point; higher latent heat of fusion
Comparator Or Baseline~50-52°C melting point (Octadecylamine)
Quantified Difference~20°C higher thermal stability threshold
ConditionsStandard atmospheric pressure, bulk phase thermal analysis

Procuring the C24 amine ensures that thermal management materials remain solid and effective at the higher operating temperatures of advanced Li-ion battery packs.

Steric Stabilization and Desorption Resistance in Nanoparticle Synthesis

In the synthesis of supported metal catalysts (e.g., PtVOx/SiO2), primary amines are used to control crystal size. Tetracosan-1-amine provides a significantly thicker steric hindrance layer than oleylamine or octadecylamine, effectively preventing nanoparticle agglomeration at elevated calcination temperatures [1]. The additional six carbon atoms increase the desorption activation energy, allowing the C24 amine to remain bound to the metal surface at temperatures where C18 amines thermally desorb, thereby ensuring tighter control over the final nanoparticle size distribution [2].

Evidence DimensionSteric layer thickness and desorption temperature
Target Compound Data24-carbon steric barrier, high desorption resistance
Comparator Or Baseline18-carbon steric barrier (Octadecylamine/Oleylamine)
Quantified Difference~33% increase in theoretical extended chain length (~30 Å vs ~22.5 Å)
ConditionsHigh-temperature catalytic nanoparticle synthesis and calcination

Buyers synthesizing high-value catalysts must select the C24 amine to prevent irreversible particle agglomeration during high-temperature processing.

High-Temperature Film Retention in Extreme-Pressure Lubrication

While C16-C18 primary monoamines are standard oiliness agents for general metalworking, heavy machining and mist lubrication require superior heat resistance. Tetracosan-1-amine forms a denser, more thermally stable boundary lubrication film on metal surfaces due to enhanced intermolecular chain packing [1]. This prevents the boundary layer from rupturing under extreme localized friction temperatures, significantly extending tool life and reducing wear compared to standard C18 additives, which are prone to thermal degradation under high shear [2].

Evidence DimensionBoundary film thermal stability
Target Compound DataMaintained boundary film integrity at high shear
Comparator Or BaselineThermal degradation and film rupture (C16-C18 amines)
Quantified DifferenceSuperior load-carrying capacity and delayed film rupture at high friction temperatures
ConditionsExtreme-pressure metalworking and mist lubrication environments

Selecting the C24 amine is essential for formulating heavy-duty industrial lubricants that must survive high-temperature, high-shear machining operations.

Monolayer Packing Density and Defect Reduction for Surface Coatings

When applied as a hydrophobic coating on metal or silica surfaces, the chain length of the primary amine directly dictates the quality of the self-assembled monolayer (SAM). Tetracosan-1-amine forms a highly crystalline SAM with a significantly lower density of gauche defects compared to octadecylamine [1]. The increased van der Waals interactions among the 24-carbon chains yield a denser, thicker (~3 nm) hydrophobic barrier, providing superior moisture exclusion and corrosion resistance relative to the ~2.2 nm barrier formed by C18 amines [2].

Evidence DimensionSAM thickness and crystalline packing density
Target Compound Data~3.0 nm theoretical thickness, highly ordered all-trans conformation
Comparator Or Baseline~2.2 nm thickness, higher defect rate (Octadecylamine)
Quantified Difference~0.8 nm thicker barrier with substantially fewer structural defects
ConditionsMonolayer self-assembly on solid substrates at ambient conditions

For procurement in electronics or advanced coatings, the C24 amine guarantees a more robust, defect-free moisture barrier than standard C18 alternatives.

High-Temperature Battery Thermal Management Systems

Tetracosan-1-amine is the optimal choice for formulating microencapsulated phase change materials (PCMs) or polymeric nucleating agents used in Li-ion battery casings. Its elevated melting point (~70°C) directly addresses the thermal management needs of high-power electrochemical cells that exceed the operational limits of standard C18-based PCMs [1].

Synthesis of High-Stability Catalytic Nanoparticles

In the production of supported metal catalysts (such as Pt or Pd nanoparticles), this C24 amine serves as a premium capping agent. Its high desorption temperature and thick steric barrier prevent particle agglomeration during high-temperature calcination and repeated catalytic cycles, outperforming conventional oleylamine [2].

Heavy-Duty Metalworking Fluids and Mist Lubricants

Formulators of industrial lubricants for heavy machining should select Tetracosan-1-amine as an advanced oiliness agent. Its ability to maintain boundary layer integrity at extreme friction temperatures makes it superior to C16-C18 amines for extending tool life in high-shear, high-temperature environments [3].

Advanced Anti-Corrosion Surface Coatings

For the surface modification of metals and electronics requiring extreme moisture exclusion, Tetracosan-1-amine is used to generate highly crystalline self-assembled monolayers (SAMs). The resulting dense, defect-free hydrophobic barrier provides significantly better long-term corrosion resistance than standard octadecylamine coatings [4].

XLogP3

11.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

353.402150631 g/mol

Monoisotopic Mass

353.402150631 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-11-2024

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